molecular formula C16H15IO4 B2585250 4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid CAS No. 712319-34-1

4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid

Cat. No. B2585250
CAS RN: 712319-34-1
M. Wt: 398.196
InChI Key: RFKGJZKEUMLAHO-UHFFFAOYSA-N
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Description

The compound “4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid” is a complex organic molecule. It likely contains a benzoic acid group, which is a carboxylic acid consisting of a benzene ring attached to a carboxyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it might involve reactions like the Suzuki-Miyaura coupling , which is a popular method for forming carbon-carbon bonds.


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its functional groups. For instance, benzylic positions in organic compounds are known to be reactive towards free radical attack .

Scientific Research Applications

Iodocyclization for Synthesis of Complex Organic Structures

Research by Okitsu et al. (2008) demonstrates the utility of iodocyclization in synthesizing a wide variety of 3-iodobenzo[b]furans, highlighting a method that could be applicable to the synthesis of compounds related to "4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid" (Okitsu et al., 2008).

Suzuki Cross-Coupling for Aryl Compounds

The work by Chaumeil et al. (2000) on the Suzuki cross-coupling reaction of sterically hindered aryl boronates, including discussions on optimizing the process to obtain biaryls, provides insights into methods that could be utilized for derivatives of "this compound" (Chaumeil et al., 2000).

Water-Soluble Derivatives for Oxidation Reactions

Cui et al. (2011) discussed the design, synthesis, and reactivity of water-soluble o-iodoxybenzoic acid derivatives, showcasing their oxidative properties in transforming β-keto esters. This research highlights the potential for creating water-soluble derivatives of "this compound" for specific applications (Cui et al., 2011).

Novel Formation of Iodobenzene Derivatives

The study by Matsumoto et al. (2008) on forming iodine-substituted benzenes via iodine-induced intramolecular cyclization opens up possibilities for synthesizing iodine-containing derivatives of "this compound" (Matsumoto et al., 2008).

Anticancer Properties of Derivative Compounds

Research on the synthesis of glyfoline, a compound with potential anticancer properties, starting from derivatives similar to "this compound," underscores the importance of such compounds in medicinal chemistry (Su et al., 1991).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in the Suzuki-Miyaura coupling reaction, the mechanism involves oxidative addition, transmetalation, and reductive elimination .

Safety and Hazards

The safety and hazards would depend on the specific compound. For instance, “Butyric acid”, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the study and application of such compounds could involve their use in organic synthesis, development of new reactions, and exploration of their biological activity .

properties

IUPAC Name

3-ethoxy-5-iodo-4-phenylmethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO4/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKGJZKEUMLAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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